REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:10])[CH3:9])[CH2:4][CH:3]=1.CC1(C)C(O)C2(C)CC1CC2.[C:23]12([CH3:33])[C:29]([CH3:31])([CH3:30])[CH:26]([CH2:27][CH2:28]1)[CH2:25][CH:24]2O.CS(O)(=O)=O.CC1CCC(C(O)(C)C)CC=1>>[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.[CH3:33][C:23]1[CH2:28][CH2:27][C:26](=[C:29]([CH3:31])[CH3:30])[CH2:25][CH:24]=1.[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:9])[CH3:10])[CH2:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(CC(CC1)C2(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)C(C)(C)O
|
Name
|
methyl fatty acid esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)(C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(=C(C)C)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(CC1)(C(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:10])[CH3:9])[CH2:4][CH:3]=1.CC1(C)C(O)C2(C)CC1CC2.[C:23]12([CH3:33])[C:29]([CH3:31])([CH3:30])[CH:26]([CH2:27][CH2:28]1)[CH2:25][CH:24]2O.CS(O)(=O)=O.CC1CCC(C(O)(C)C)CC=1>>[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.[CH3:33][C:23]1[CH2:28][CH2:27][C:26](=[C:29]([CH3:31])[CH3:30])[CH2:25][CH:24]=1.[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:9])[CH3:10])[CH2:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(CC(CC1)C2(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)C(C)(C)O
|
Name
|
methyl fatty acid esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)(C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(=C(C)C)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(CC1)(C(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:10])[CH3:9])[CH2:4][CH:3]=1.CC1(C)C(O)C2(C)CC1CC2.[C:23]12([CH3:33])[C:29]([CH3:31])([CH3:30])[CH:26]([CH2:27][CH2:28]1)[CH2:25][CH:24]2O.CS(O)(=O)=O.CC1CCC(C(O)(C)C)CC=1>>[CH3:1][C:2]1[CH2:7][CH2:6][C@@H:5]([C:8]([CH3:10])=[CH2:9])[CH2:4][CH:3]=1.[CH3:33][C:23]1[CH2:28][CH2:27][C:26](=[C:29]([CH3:31])[CH3:30])[CH2:25][CH:24]=1.[CH3:1][C:2]1[CH2:7][CH2:6][C:5]([OH:11])([CH:8]([CH3:9])[CH3:10])[CH2:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(CC(CC1)C2(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)C(C)(C)O
|
Name
|
methyl fatty acid esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)(C(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(=C(C)C)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(CC1)(C(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |